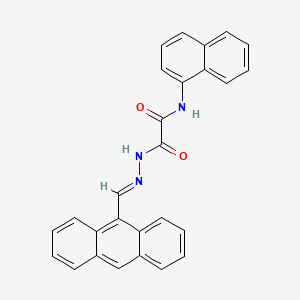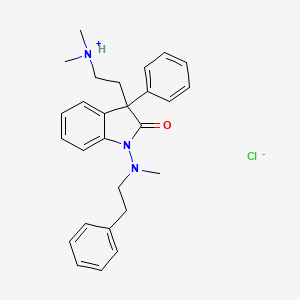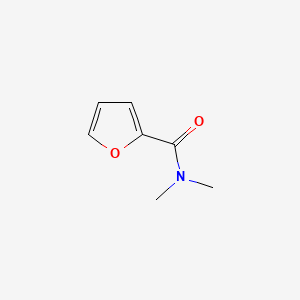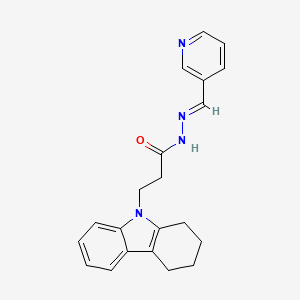
4-((2,5-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,5-Dimethoxybenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione: , also known by its chemical formula C16H14FN3O2S , is a heterocyclic compound with intriguing properties. Let’s break down its structure:
- The 1H-1,2,4-triazole core consists of a five-membered ring containing three nitrogen atoms and two carbon atoms.
- The 2-fluorophenyl group is attached to one of the nitrogen atoms in the triazole ring.
- The 2,5-dimethoxybenzylidene moiety is connected to another nitrogen atom, forming a Schiff base.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 2-amino-5-fluorobenzothiazole in the presence of a suitable base. The resulting Schiff base undergoes cyclization to form the triazole-thione ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a solvent such as ethanol or acetonitrile. Acidic or basic catalysts may be employed to facilitate the condensation step.
Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes can yield derivatives with altered properties.
Substitution: Substituents on the phenyl ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents. For example:
- Oxidation may yield hydroxylated or carboxylated derivatives.
- Reduction could lead to dehalogenated or hydrogenated forms.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: Investigated for potential antimicrobial, antifungal, and anticancer properties.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of functional materials.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While there are related triazole derivatives, the unique combination of the 2,5-dimethoxybenzylidene and 2-fluorophenyl groups sets this compound apart. Similar compounds include other triazoles and Schiff bases.
Eigenschaften
CAS-Nummer |
586994-98-1 |
|---|---|
Molekularformel |
C17H15FN4O2S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-12-7-8-15(24-2)11(9-12)10-19-22-16(20-21-17(22)25)13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI-Schlüssel |
DEMWYOQGAPZIKP-VXLYETTFSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)


![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)



![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)

![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)

![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12003751.png)
